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Compound of Interest

Compound Name: (R)-Crinecerfont

Cat. No.: B14746690

(R)-Crinecerfont (also known as NBI-74788 and marketed as CRENESITY®) is a novel, orally
administered, non-steroidal corticotropin-releasing factor type 1 (CRF1) receptor antagonist. It
represents a significant advancement in the management of classic congenital adrenal
hyperplasia (CAH), a group of autosomal recessive disorders characterized by impaired cortisol
synthesis and consequent androgen excess. This technical guide provides an in-depth
summary of the pharmacokinetics and pharmacodynamics of (R)-Crinecerfont, intended for
researchers, scientists, and drug development professionals.

Mechanism of Action

(R)-Crinecerfont functions as a selective antagonist of the CRF1 receptor. In patients with
CAH, a deficiency in cortisol production disrupts the negative feedback loop of the
hypothalamic-pituitary-adrenal (HPA) axis. This leads to excessive secretion of corticotropin-
releasing factor (CRF) from the hypothalamus, which in turn stimulates the pituitary gland to
produce excess adrenocorticotropic hormone (ACTH).[1][2] Chronically elevated ACTH then
drives the adrenal glands to overproduce androgens.[1][3]

By blocking the CRF1 receptor in the pituitary, (R)-Crinecerfont directly inhibits the action of
CRF, leading to a reduction in ACTH secretion.[4] This, in turn, decreases the overstimulation
of the adrenal glands and reduces the production of adrenal androgens.[4] This targeted
mechanism of action allows for the control of hyperandrogenism in CAH, with the potential to
reduce the supraphysiologic doses of glucocorticoids that are the current standard of care.[1][5]
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Figure 1: Mechanism of Action of (R)-Crinecerfont.

Pharmacokinetics
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The pharmacokinetic profile of (R)-Crinecerfont has been evaluated in adults and pediatric
patients with CAH. Key parameters are summarized below.

Absorption and Distribution

(R)-Crinecerfont is orally administered and its absorption is significantly affected by food. A
high-fat meal increases the Cmax and AUC of the capsule formulation by 4.9-fold and 3.3-fold,
respectively. For the oral solution, a high-fat meal increases Cmax by 8.6-fold and AUC by 8.3-
fold.[1] The mean apparent volume of distribution in adults with CAH is 852 L, and plasma
protein binding is high, at 299.9%.[1]

Metabolism and Excretion

(R)-Crinecerfont is primarily metabolized in the liver by cytochrome P450 (CYP) 3A4, with
minor contributions from CYP2B6, CYP2C8, and CYP2C19.[1] Following a single 100 mg oral
dose of radiolabeled crinecerfont, approximately 47.3% of the dose was recovered in feces
(2.7% as unchanged drug) and 2% in urine (unchanged drug undetectable).[1] The effective
half-life of (R)-Crinecerfont is approximately 14 hours.[1]

Pharmacokinetic Parameters

The following tables summarize the steady-state pharmacokinetic parameters of (R)-
Crinecerfont in adult and pediatric patients with classic CAH.

Table 1: Steady-State Pharmacokinetic Parameters of (R)-Crinecerfont in Adult and Pediatric
Patients[1]

. Pediatric Patients Pediatric Patients
Adult Patients (100
Parameter (= 55 kg, 100 mg (= 20 to < 55 kg, 50
mg BID)
BID) mg BID)
AUC24hr,ss (ng*th/mL) 72,846 (51%) 74,693 (48%) 47,062 (51%)
Cmax (ng/mL) 4,231 (46%) 4,555 (43%) 2,887 (48%)

Data are presented as
Geometric Mean
(Coefficient of

Variation %).
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Drug Interactions

Coadministration of (R)-Crinecerfont with strong CYP3A4 inducers, such as rifampin, can
decrease its Cmax and AUC by 23% and 62%, respectively.[1] Conversely, strong CYP3A4
inhibitors like ketoconazole can increase the Cmax and AUC of (R)-Crinecerfont by 25% and
45%, respectively.[1] Dose adjustments are recommended when co-administered with strong or
moderate CYP3A4 inducers.[3]

Pharmacodynamics

The pharmacodynamic effects of (R)-Crinecerfont have been demonstrated in several clinical
trials, showing significant reductions in key hormones associated with CAH.

Efficacy in Clinical Trials

Phase 2 and Phase 3 clinical trials in adults, adolescents, and children with classic CAH have
consistently shown that (R)-Crinecerfont leads to clinically meaningful reductions in ACTH, 17-
hydroxyprogesterone (17-OHP), and androstenedione.[4][6][7][8][9][10][11]

Table 2: Summary of Pharmacodynamic Effects of (R)-Crinecerfont in Clinical Trials
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Population Study Phase Duration Key Findings
With 100 mg BID
dosing: Median

Phase 2 reductions of 66% in

Adults 14 days )

(NCT03525886) ACTH, 64% in 17-
OHP, and 64% in
androstenedione.[10]
With 50 mg BID
dosing: Median

Adolescents (14-17 Phase 2 14 days reductions of 57% in

years) (NCT04045145) ACTH, 69% in 17-

OHP, and 58% in

androstenedione.[7]

Adults

Phase 3 (CAHtalyst,
NCT04490915)

24 weeks

Statistically significant
reduction in daily
glucocorticoid dose
vs. placebo while
maintaining androgen
control. At week 24,
63% of patients on
crinecerfont achieved
a physiologic
glucocorticoid dose
vs. 18% on placebo.
[12][13][14]

Pediatrics (4-17

years)

Phase 3 (CAHtalyst
Pediatric, 28 weeks
NCT04806451)

Significant reduction
in androstenedione
levels at week 4. At
week 28, an 18%
mean reduction in
daily glucocorticoid
dose vs. a 5.6%
increase with placebo.
[6][11]
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Experimental Protocols

The clinical development of (R)-Crinecerfont has been supported by a series of well-controlled
clinical trials. Below is a summary of the methodologies employed in the key studies.

Clinical Trial Design: Phase 3 Adult Study (CAHtalyst,
NCT04490915)

This was a randomized, double-blind, placebo-controlled study to evaluate the efficacy and
safety of (R)-Crinecerfont in adults with classic CAH.[3][14]

Participants: Adults (=18 years) with a confirmed diagnosis of classic 21-hydroxylase
deficiency CAH on a stable, supraphysiologic glucocorticoid dose.[15]

« Intervention: Participants were randomized 2:1 to receive either (R)-Crinecerfont 100 mg or
placebo, administered orally twice daily with meals for 24 weeks.[3]

e Primary Endpoint: Percent change in daily glucocorticoid dose from baseline to week 24
while maintaining androstenedione control.[14]

o Key Secondary Endpoint: Change in androstenedione levels from baseline to week 4.[12]
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Screening

Randomization (2:1)

Crinecerfont 100 mg BID [ | Placebo BID
(24 weeks) | (24 weeks)
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Figure 2: Phase 3 Adult Clinical Trial Workflow.

Analytical Methodologies

The quantification of steroid hormones and ACTH in the clinical trials is crucial for assessing

the pharmacodynamic effects of (R)-Crinecerfont.

» Steroid Hormones (17-OHP, Androstenedione, Testosterone): Liquid chromatography-
tandem mass spectrometry (LC-MS/MS) is the gold standard for steroid analysis due to its
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high specificity and sensitivity, and it is the method of choice for clinical research in this area.
[LI5]eI12][16][17]

o Sample Preparation: Typically involves protein precipitation followed by liquid-liquid
extraction or solid-phase extraction to isolate the steroids from the serum or plasma
matrix.[5]

o Chromatographic Separation: Utilizes high-performance liquid chromatography (HPLC) or
ultra-high-performance liquid chromatography (UHPLC) to separate the different steroid
molecules.

o Detection: A triple quadrupole mass spectrometer is used for detection, often in multiple
reaction monitoring (MRM) mode, which provides high selectivity and quantitative
accuracy.[5]

o Adrenocorticotropic Hormone (ACTH): Immunoassays, such as the enzyme-linked
immunosorbent assay (ELISA), are commonly used for the quantification of ACTH in plasma.
[71[18][19][20][21]

o Principle: These assays typically employ a "sandwich" format where the ACTH in the
sample is bound between two specific antibodies, one of which is labeled with an enzyme.
[71[20]

o Detection: The enzyme catalyzes a reaction that produces a measurable signal (e.g., color
change or light emission), which is proportional to the concentration of ACTH in the
sample.[7][18]

Conclusion

(R)-Crinecerfont presents a targeted therapeutic approach for the management of classic
congenital adrenal hyperplasia by addressing the underlying pathophysiology of ACTH-driven
androgen excess. Its pharmacokinetic profile supports twice-daily oral dosing, and its
pharmacodynamic effects, demonstrated in a comprehensive clinical trial program, show
significant reductions in key adrenal androgens and allow for a reduction in the daily
glucocorticoid burden for patients. The well-defined mechanism of action, coupled with a robust
body of clinical evidence, establishes (R)-Crinecerfont as a pivotal development in the
treatment of CAH.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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